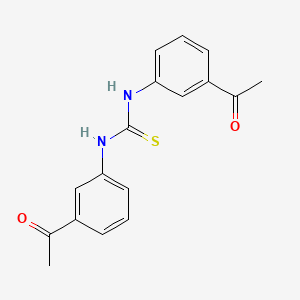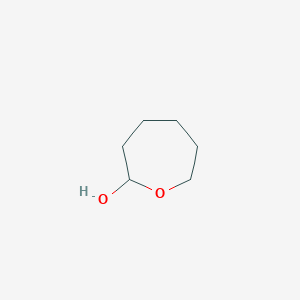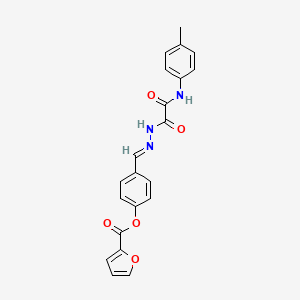
1-(3,4-Dichlorophenyl)-3-isobutylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-isobutylurea is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a member of the phenylurea class of compounds, which are known for their herbicidal properties. This compound is structurally characterized by the presence of a dichlorophenyl group and an isobutylurea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-isobutylurea typically involves the reaction of 3,4-dichloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-3-isobutylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-isobutylurea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-isobutylurea involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the formation of ATP and NADPH, essential molecules for plant growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Diuron: Another phenylurea herbicide with similar structural features.
Linuron: A related compound used as a herbicide.
Monuron: Another member of the phenylurea class with herbicidal properties.
Uniqueness
1-(3,4-Dichlorophenyl)-3-isobutylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of the isobutylurea moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
5006-90-6 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(2)6-14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
Clave InChI |
AUCLZOQDOXROKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)




